molecular formula C16H10F2N2OS B5401781 N-[4-(3,4-difluorophenyl)-1,3-thiazol-2-yl]benzamide

N-[4-(3,4-difluorophenyl)-1,3-thiazol-2-yl]benzamide

Cat. No. B5401781
M. Wt: 316.3 g/mol
InChI Key: VQMJOAJJOXVMQC-UHFFFAOYSA-N
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Description

N-[4-(3,4-difluorophenyl)-1,3-thiazol-2-yl]benzamide, also known as DFB, is a small molecule compound that has been synthesized and studied for its potential applications in scientific research. DFB belongs to the class of thiazole-containing compounds, which have been shown to exhibit various biological activities such as anti-inflammatory, antioxidant, and anticancer properties. In

Mechanism of Action

The mechanism of action of N-[4-(3,4-difluorophenyl)-1,3-thiazol-2-yl]benzamide is not fully understood, but it is believed to act on multiple targets in cells. In cancer cells, N-[4-(3,4-difluorophenyl)-1,3-thiazol-2-yl]benzamide has been shown to induce apoptosis by activating caspase-3 and -9 and downregulating anti-apoptotic proteins. N-[4-(3,4-difluorophenyl)-1,3-thiazol-2-yl]benzamide has also been found to inhibit the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival. In inflammation, N-[4-(3,4-difluorophenyl)-1,3-thiazol-2-yl]benzamide has been shown to inhibit the NF-κB pathway, which is responsible for the production of pro-inflammatory cytokines. N-[4-(3,4-difluorophenyl)-1,3-thiazol-2-yl]benzamide has also been reported to activate the Nrf2 pathway, which is involved in the regulation of antioxidant and detoxification genes.
Biochemical and Physiological Effects:
N-[4-(3,4-difluorophenyl)-1,3-thiazol-2-yl]benzamide has been shown to exhibit various biochemical and physiological effects in cells and animals. In cancer cells, N-[4-(3,4-difluorophenyl)-1,3-thiazol-2-yl]benzamide has been found to inhibit cell proliferation, induce apoptosis, and inhibit angiogenesis. In animal models of inflammation, N-[4-(3,4-difluorophenyl)-1,3-thiazol-2-yl]benzamide has been shown to reduce the production of pro-inflammatory cytokines and improve tissue damage. N-[4-(3,4-difluorophenyl)-1,3-thiazol-2-yl]benzamide has also been reported to have neuroprotective effects by reducing oxidative stress and inflammation in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

N-[4-(3,4-difluorophenyl)-1,3-thiazol-2-yl]benzamide has several advantages for lab experiments, such as its small size, ease of synthesis, and low toxicity. However, N-[4-(3,4-difluorophenyl)-1,3-thiazol-2-yl]benzamide also has some limitations, such as its low solubility in water and its limited stability in biological systems.

Future Directions

There are several future directions for the study of N-[4-(3,4-difluorophenyl)-1,3-thiazol-2-yl]benzamide. One direction is to investigate the potential of N-[4-(3,4-difluorophenyl)-1,3-thiazol-2-yl]benzamide as a therapeutic agent for cancer, inflammation, and neurodegenerative diseases. Another direction is to explore the structure-activity relationship of N-[4-(3,4-difluorophenyl)-1,3-thiazol-2-yl]benzamide and its analogs to identify more potent and selective compounds. Additionally, the development of new synthetic methods for N-[4-(3,4-difluorophenyl)-1,3-thiazol-2-yl]benzamide and its analogs could improve the yield and scalability of the synthesis. Finally, the use of N-[4-(3,4-difluorophenyl)-1,3-thiazol-2-yl]benzamide in combination with other drugs or therapies could enhance its therapeutic efficacy and reduce its limitations.

Synthesis Methods

The synthesis of N-[4-(3,4-difluorophenyl)-1,3-thiazol-2-yl]benzamide involves the reaction of 3,4-difluoroaniline and 2-bromoacetophenone in the presence of potassium carbonate and acetonitrile. The resulting intermediate is then reacted with thioamide to form N-[4-(3,4-difluorophenyl)-1,3-thiazol-2-yl]benzamide. The yield of the synthesis is reported to be around 50%.

Scientific Research Applications

N-[4-(3,4-difluorophenyl)-1,3-thiazol-2-yl]benzamide has been studied for its potential applications in various scientific research fields such as cancer, inflammation, and neurodegenerative diseases. In cancer research, N-[4-(3,4-difluorophenyl)-1,3-thiazol-2-yl]benzamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. N-[4-(3,4-difluorophenyl)-1,3-thiazol-2-yl]benzamide has also been found to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. In neurodegenerative disease research, N-[4-(3,4-difluorophenyl)-1,3-thiazol-2-yl]benzamide has been studied for its potential neuroprotective effects by reducing oxidative stress and inflammation.

properties

IUPAC Name

N-[4-(3,4-difluorophenyl)-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10F2N2OS/c17-12-7-6-11(8-13(12)18)14-9-22-16(19-14)20-15(21)10-4-2-1-3-5-10/h1-9H,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQMJOAJJOXVMQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC(=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10F2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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